acetic acid;(1-benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate
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Overview
Description
acetic acid;(1-benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an azetidine ring and a diphenylmethyl group, making it a subject of interest for chemists and biochemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(1-benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate typically involves multiple steps. One common approach is to start with the preparation of 3-Amino-3-iminopropanoic acid, which can be synthesized through the reaction of ethyl 2-amidinoacetate hydrochloride with appropriate reagents . The next step involves the formation of the azetidine ring, which can be achieved through cyclization reactions under controlled conditions. Finally, the esterification with diphenylmethyl and acetate groups is carried out to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
acetic acid;(1-benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
acetic acid;(1-benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of acetic acid;(1-benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate involves its interaction with specific molecular targets. The azetidine ring and diphenylmethyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-imino propanoic acid ethyl ester hydrochloride
- 3-Aminopropanol
- 3-Amino-1-propanesulfonic acid
Uniqueness
acetic acid;(1-benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate is unique due to its specific structural features, such as the azetidine ring and diphenylmethyl group, which confer distinct chemical and biological properties. These features differentiate it from other similar compounds and make it a valuable subject of study in various research fields.
Properties
IUPAC Name |
acetic acid;(1-benzhydrylazetidin-3-yl) 3-amino-3-iminopropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2.C2H4O2/c20-17(21)11-18(23)24-16-12-22(13-16)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15;1-2(3)4/h1-10,16,19H,11-13H2,(H3,20,21);1H3,(H,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGRISOXIFQLPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)CC(=N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670031 |
Source
|
Record name | Acetic acid--1-(diphenylmethyl)azetidin-3-yl 3-amino-3-iminopropanoate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116574-10-8, 170749-59-4 |
Source
|
Record name | Propanoic acid, 3-amino-3-imino-, 1-(diphenylmethyl)-3-azetidinyl ester, acetate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116574-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid--1-(diphenylmethyl)azetidin-3-yl 3-amino-3-iminopropanoate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the advantages of the novel synthesis method for 3-Amino-3-iminopropanoic acid 1-(diphenylmethyl)-3-azetidinyl ester acetate described in the research?
A1: The research paper [] highlights a four-step synthesis method for 3-Amino-3-iminopropanoic acid 1-(diphenylmethyl)-3-azetidinyl ester acetate using 1-diphenylmethyl-3-azetidin-ol and cyanoacetic acid as starting materials. The advantages of this method, as reported in the paper, include:
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